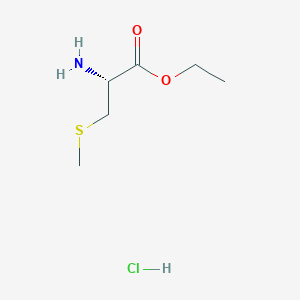![molecular formula C16H20N2O5S2 B3011279 5-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)-2-methoxybenzamide CAS No. 2097901-30-7](/img/structure/B3011279.png)
5-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiophene derivatives, which are a key component of the compound, has been a topic of interest in recent years . Thiophene-based analogs have been used to improve advanced compounds with a variety of biological effects . Protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis, has been reported . This process involves a radical approach and has been used in the formal total synthesis of various compounds .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives have been extensively studied . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations . Protodeboronation of pinacol boronic esters is a notable reaction that has been utilized .科学的研究の応用
Bromophenol Derivatives in Anticancer and Antimicrobial Research
Bromophenol derivatives isolated from the red alga Rhodomela confervoides were studied for their potential anticancer and antimicrobial applications. Although the compounds in this study were found inactive against several human cancer cell lines and microorganisms, the research highlights the ongoing interest in marine-derived bromophenols for therapeutic applications (Zhao et al., 2004).
Sulfonamide Compounds in Antimicrobial Activity
Novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds were designed and evaluated for their antimicrobial activity. One of the compounds showed significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, highlighting the potential of sulfonamide compounds in developing new antimicrobial agents (Krátký et al., 2012).
Photodynamic Therapy Applications
The development of new zinc phthalocyanine compounds with high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups suggests potential applications in photodynamic therapy (PDT) for cancer treatment. The properties of these compounds as photosensitizers indicate their usefulness in Type II PDT mechanisms, underscoring the versatility of sulfonamide derivatives in medical applications (Pişkin et al., 2020).
Organophosphorus Compounds in Chemical Synthesis
Research on organophosphorus compounds, including those derived from 2-hydroxybenzoic acids, illustrates the significance of these compounds in the synthesis of heterocyclic phosphorus compounds. Such studies are crucial for understanding the chemical properties and synthetic applications of organophosphorus compounds in various industrial and pharmaceutical contexts (El‐Barbary & Lawesson, 1981).
Corrosion Inhibition
Methoxy-substituted phenylthienyl benzamidines have been investigated for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. The study demonstrates the potential of such compounds in industrial applications where corrosion resistance is crucial (Fouda et al., 2020).
特性
IUPAC Name |
5-[(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)sulfamoyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S2/c1-16(20,8-11-5-6-24-9-11)10-18-25(21,22)12-3-4-14(23-2)13(7-12)15(17)19/h3-7,9,18,20H,8,10H2,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUHNCJHOQNQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


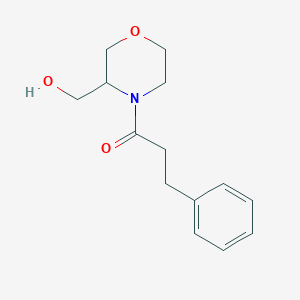
![N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B3011201.png)
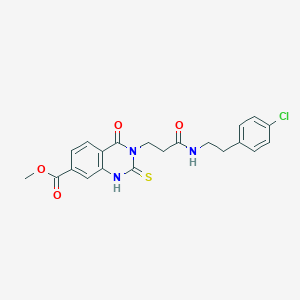
![3-Chloro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3011204.png)
![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide](/img/structure/B3011207.png)
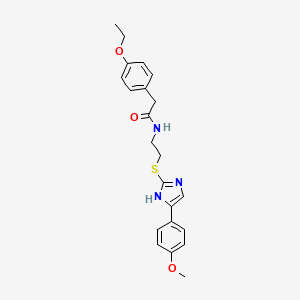
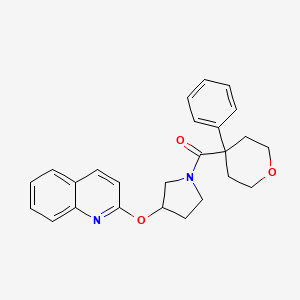

![2-[(4-Methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B3011214.png)
![N-[1-(2-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)ethyl]prop-2-enamide](/img/structure/B3011215.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3,4-difluorobenzamide](/img/structure/B3011216.png)
